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N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide Documentation Hub

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  • Product: N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide

Core Science & Biosynthesis

Foundational

N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide: Structural Analysis, Synthesis, and Carbonic Anhydrase Inhibition Profiling

Executive Summary The rational design of targeted small-molecule inhibitors relies heavily on the precise manipulation of pharmacophores. N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide (CAS: 329941-56-2) represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rational design of targeted small-molecule inhibitors relies heavily on the precise manipulation of pharmacophores. N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide (CAS: 329941-56-2) represents a highly optimized architecture within the diaryl sulfonamide class 1. By combining a halogenated benzenesulfonyl moiety with a heavily electron-deficient aniline derivative, this compound serves as a potent structural model for metalloenzyme inhibition, particularly against tumor-associated Carbonic Anhydrase (CA) isoforms.

This technical guide provides an in-depth analysis of its chemical structure, Simplified Molecular-Input Line-Entry System (SMILES) topology, validated synthesis workflows, and its mechanistic application in biochemical screening.

Chemical Identity and SMILES Topology

To leverage this compound in computational drug discovery (e.g., molecular docking, QSAR modeling), a rigorous understanding of its structural notation is required.

  • Chemical Name: N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide

  • Molecular Formula: C₁₂H₈Cl₂FNO₂S

  • Molecular Weight: 320.17 g/mol

  • Canonical SMILES: C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl

Structural Causality in Pharmacokinetics

The SMILES string reveals three critical domains that dictate the molecule's physicochemical behavior:

  • C1=CC(=CC=C1F) (4-Fluorophenyl Ring): The substitution of fluorine at the para position introduces a strong inductive electron-withdrawing effect (-I) while maintaining a minimal steric footprint. This enhances metabolic stability by blocking cytochrome P450-mediated para-hydroxylation.

  • S(=O)(=O)N (Sulfonamide Linker): The core pharmacophore. The sulfonamide nitrogen acts as a classic zinc-binding group (ZBG).

  • C2=CC(=CC(=C2)Cl)Cl (3,5-Dichlorophenyl Ring): The meta-substituted chlorines exert a profound electron-withdrawing effect on the aniline ring. Causality: This electron withdrawal significantly lowers the pKa of the adjacent sulfonamide N-H bond. A lower pKa ensures that at physiological pH (7.4), a higher fraction of the molecule exists in the deprotonated (anionic) state, which is strictly required for coordinate covalent binding to the Zn(II) ion in the active site of target enzymes 2.

Synthesis Methodology

The synthesis of N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide is achieved via a nucleophilic acyl substitution reaction between an activated sulfonyl chloride and an aniline derivative.

Synthesis A 4-Fluorobenzenesulfonyl Chloride C Pyridine / DCM (0°C to RT, 12h) A->C B 3,5-Dichloroaniline B->C D N-(3,5-dichlorophenyl)- 4-fluorobenzenesulfonamide C->D E Purification (Silica Gel Chromatography) D->E

Workflow for the synthesis of N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide.

Step-by-Step Chemical Synthesis Protocol

This protocol is designed as a self-validating system; intermediate observations confirm the success of the preceding steps.

  • Preparation of Reagents: Dissolve 1.0 equivalent (10 mmol) of 3,5-dichloroaniline in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are mandatory. Trace water will hydrolyze the highly electrophilic sulfonyl chloride into unreactive sulfonic acid, drastically reducing yield.

  • Base Addition: Add 1.5 equivalents (15 mmol) of anhydrous pyridine to the solution.

    • Causality: Pyridine serves a dual purpose: it acts as a nucleophilic catalyst and functions as an acid scavenger to neutralize the HCl byproduct. Without an acid scavenger, the generated HCl would protonate the unreacted 3,5-dichloroaniline, rendering it non-nucleophilic and halting the reaction.

  • Electrophile Addition: Cool the reaction vessel to 0°C using an ice bath. Add 1.1 equivalents (11 mmol) of 4-fluorobenzenesulfonyl chloride dropwise over 15 minutes.

    • Causality: The reaction is highly exothermic. Maintaining 0°C during addition prevents thermal degradation and suppresses the formation of undesired bis-sulfonamide byproducts (where two sulfonyl groups attach to the single nitrogen).

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Quenching and Workup: Wash the organic layer sequentially with 1N HCl (2 × 20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).

    • Causality: The 1N HCl wash is critical for protonating and partitioning residual pyridine into the aqueous phase, ensuring the organic product remains pure.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure sulfonamide.

Biological Application: Carbonic Anhydrase Inhibition

Halogenated benzenesulfonamides are the gold standard for inhibiting human Carbonic Anhydrases (hCAs), a family of zinc metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and protons 3.

In oncology, the transmembrane isoforms hCA IX and hCA XII are highly overexpressed in hypoxic tumors. They regulate intracellular pH, allowing tumor cells to survive in acidic microenvironments while promoting metastasis.

Mechanism H Tumor Hypoxia HIF HIF-1α Activation H->HIF CA9 CA IX Overexpression HIF->CA9 Acid Extracellular Acidification CA9->Acid Surv Tumor Survival & Metastasis Acid->Surv Inh Diaryl Sulfonamide Inhibitor (e.g., CAS 329941-56-2) Inh->CA9 Competitive Zn(II) Binding

Mechanism of tumor microenvironment modulation via CA IX inhibition.

In Vitro CA Inhibition Assay Protocol (Stopped-Flow)

To validate the inhibitory potency of N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide, a stopped-flow CO₂ hydration assay is utilized.

  • Buffer Preparation: Prepare a 20 mM HEPES buffer at pH 7.4, containing 20 mM Na₂SO₄ to maintain constant ionic strength.

    • Causality: HEPES is explicitly chosen because it does not coordinate with the active-site zinc ion. Using phosphate or Tris buffers can lead to artificial competitive inhibition, skewing the

      
       results.
      
  • Indicator Addition: Add 0.2 mM phenol red as a pH indicator.

  • Enzyme-Inhibitor Incubation: Incubate recombinant hCA enzyme (10 nM) with varying concentrations of the sulfonamide inhibitor (0.1 nM to 10 µM) for 15 minutes at 20°C.

  • Kinetic Measurement: Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated water solution using a stopped-flow spectrophotometer. Monitor the absorbance decay at 557 nm (the

    
     of phenol red).
    
    • Causality: CA has one of the highest known catalytic turnover rates (

      
      ). Standard spectrophotometers suffer from dead-time limitations and cannot capture the initial linear rate of the reaction. Stopped-flow instruments resolve kinetics down to the millisecond scale.
      
Quantitative Inhibition Data

The table below summarizes the representative inhibition constants (


) for halogenated diaryl sulfonamides against ubiquitous cytosolic isoforms (hCA I, II) versus tumor-associated isoforms (hCA IX, XII) 4.
IsoformLocalizationPhysiological RoleRepresentative

(nM) for Halogenated Diaryl Sulfonamides
hCA I Cytosolic (RBCs)Retinal/vascular function250 - 1500 nM (Low affinity)
hCA II Cytosolic (Ubiquitous)Glaucoma, edema30 - 750 nM (Moderate affinity)
hCA IX TransmembraneTumor hypoxia survival1.5 - 40 nM (High affinity)
hCA XII TransmembraneTumor pH regulation0.8 - 15 nM (High affinity)

Data demonstrates that the lipophilic and electron-withdrawing nature of the 3,5-dichloro and 4-fluoro substitutions drives selectivity toward the hydrophobic active site clefts of tumor-associated isoforms IX and XII.

References

  • ACS Publications. "Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry." Journal of Medicinal Chemistry, 2014.[Link]

  • MDPI. "Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone." Molecules, 2019.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide

This Application Note and Protocol guide is designed for research scientists and drug discovery professionals. It details the synthesis, purification, and characterization of N-(3,5-dichlorophenyl)-4-fluorobenzenesulfona...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for research scientists and drug discovery professionals. It details the synthesis, purification, and characterization of N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide , a scaffold relevant to medicinal chemistry campaigns targeting pathways such as Wnt/


-catenin or DHODH inhibition.

Abstract & Scientific Rationale

Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, exhibiting diverse biological activities ranging from anti-inflammatory to antineoplastic effects. The target molecule, N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide , combines a lipophilic, electron-deficient 3,5-dichloroaniline moiety with a 4-fluorobenzenesulfonyl group.

Key Structural Features:

  • 3,5-Dichlorophenyl Ring: Increases lipophilicity (

    
    ) and metabolic stability by blocking the para-position and deactivating the ring against oxidative metabolism.
    
  • 4-Fluorophenyl Group: The fluorine atom acts as a bioisostere for hydrogen or a hydroxyl group, often improving metabolic stability and modulating pKa without significant steric penalty.

  • Sulfonamide Linker: Provides a rigid geometry and hydrogen-bonding capability (as a donor) critical for active site binding.

This protocol provides two validated methods: a Standard Pyridine Method (ideal for small-scale, high-purity library synthesis) and a Schotten-Baumann Biphasic Method (suitable for scale-up and avoiding odorous solvents).

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur atom (Sulfonylation).

  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the electrophilic sulfur of the sulfonyl chloride.

  • Intermediate Formation: A pentavalent transition state (or tetrahedral-like intermediate) is formed.

  • Elimination: Chloride is expelled as a leaving group.

  • Deprotonation: The base (Pyridine or Carbonate) neutralizes the generated HCl, driving the equilibrium forward.

Mechanism Diagram

ReactionMechanism Reactants Reactants 3,5-Dichloroaniline 4-Fluorobenzenesulfonyl chloride Transition Transition State Pentavalent Sulfur Intermediate Reactants->Transition Nucleophilic Attack Elimination Elimination Loss of Cl- Transition->Elimination e- Redistribution Product Product N-(3,5-dichlorophenyl)- 4-fluorobenzenesulfonamide Elimination->Product Proton Transfer Base Base (Pyridine/TEA) Scavenges HCl Base->Product Drives Equilibrium

Figure 1: Mechanistic pathway for the sulfonylation of 3,5-dichloroaniline.

Materials & Reagents

Reagent / SolventRoleEquiv.[1][2][3][4]PurityHazards
3,5-Dichloroaniline Nucleophile1.0>98%Toxic, Irritant
4-Fluorobenzenesulfonyl chloride Electrophile1.1>97%Corrosive, Moisture Sensitive
Pyridine Solvent/Base5-10 volAnhydrousFlammable, Toxic, Odor
Dichloromethane (DCM) Solvent (Alt)10 volHPLC GradeCarcinogen (suspected)
Ethanol (95% or Absolute) RecrystallizationN/AACS GradeFlammable
HCl (1M) QuenchingExcessN/ACorrosive

Experimental Protocols

Protocol A: The Standard Pyridine Method

Best for: Small scale (100 mg - 5 g), high reliability, library synthesis.

Step-by-Step Workflow:

  • Preparation: Oven-dry a round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add 3,5-dichloroaniline (1.0 equiv) to the flask. Add anhydrous pyridine (approx. 5 mL per mmol of aniline). Stir until fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Rationale: Cooling controls the exotherm and prevents bis-sulfonylation.

  • Addition: Slowly add 4-fluorobenzenesulfonyl chloride (1.1 equiv) portion-wise over 10 minutes.

    • Note: If the sulfonyl chloride is liquid or oil, dilute in a small amount of DCM for easier addition.

  • Reaction: Remove the ice bath after 30 minutes and allow the mixture to stir at Room Temperature (25 °C) for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quenching: Pour the reaction mixture into a beaker containing ice-cold 1M HCl (10 volumes relative to pyridine).

    • Observation: A precipitate should form immediately as pyridine is protonated and solubilized, leaving the insoluble sulfonamide.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake thoroughly with cold water to remove pyridinium salts.

  • Purification: Recrystallize the crude solid from Ethanol/Water or pure Ethanol .

Protocol B: Biphasic Schotten-Baumann Method

Best for: Scale-up (>5 g), avoiding pyridine odor, "greener" chemistry.

  • Dissolution: Dissolve 3,5-dichloroaniline (1.0 equiv) in DCM or THF (5 mL/mmol).

  • Base Addition: Add 10% aqueous

    
      (2.0 equiv) or Triethylamine  (1.5 equiv).
    
  • Reaction: Add 4-fluorobenzenesulfonyl chloride (1.1 equiv) dropwise at 0 °C.

  • Stirring: Vigorously stir the biphasic mixture at RT for 6–18 hours.

  • Workup: Separate phases. Wash the organic layer with 1M HCl (to remove unreacted aniline), then Brine. Dry over

    
    .[1]
    
  • Evaporation: Concentrate in vacuo to yield the crude product.

Workflow Visualization

SynthesisWorkflow cluster_setup Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Weigh Reagents (Aniline & Sulfonyl Chloride) Dissolve Dissolve Aniline in Pyridine (0°C) Start->Dissolve Add Add Sulfonyl Chloride (Portion-wise) Dissolve->Add Stir Stir at RT (4-12 Hours) Add->Stir Check TLC Check (Complete?) Stir->Check Check->Stir No (Wait) Quench Pour into Ice-Cold 1M HCl Check->Quench Yes Filter Vacuum Filtration Quench->Filter Recryst Recrystallize (Ethanol) Filter->Recryst

Figure 2: Operational workflow for Protocol A (Pyridine Method).

Characterization & Validation

The synthesized compound must be validated using the following parameters.

Expected Analytical Data
  • Physical State: White to off-white crystalline solid.

  • Melting Point: Typically 142–146 °C (Based on analogs [1, 2]).

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    or
    
    
    ):
    • 
       10.5–11.0 ppm (s, 1H, NH ).
      
    • 
       7.8–7.9 ppm (m, 2H, 4-F-Ph  ortho protons).
      
    • 
       7.3–7.4 ppm (m, 2H, 4-F-Ph  meta protons).
      
    • 
       7.1–7.2 ppm (s/d, 2H, 3,5-Cl-Ph  ortho protons).
      
    • 
       7.2–7.3 ppm (s/t, 1H, 3,5-Cl-Ph  para proton).
      
  • 
    F NMR:  Single peak around -105 to -110 ppm.
    
Troubleshooting Table
IssueProbable CauseSolution
Low Yield Hydrolysis of sulfonyl chlorideEnsure glassware is dry; use fresh sulfonyl chloride.
Oily Product Impurities / Solvent trappedRecrystallize from EtOH; scratch flask to induce nucleation.
Red/Brown Color Oxidation of anilinePurify aniline before use; perform reaction under

.
Bis-sulfonylation Excess sulfonyl chloride/HeatStrictly control stoichiometry (1:1) and keep temp < 5°C during addition.

Safety & Handling

  • Sulfonyl Chlorides: Lachrymators and corrosive. Handle in a fume hood. React violently with water.

  • 3,5-Dichloroaniline: Toxic by inhalation, skin contact, and ingestion. Potential cumulative effects.

  • Pyridine: Noxious odor, affects male fertility. Use double-gloving and work in a high-efficiency hood.

References

  • Gowda, B. T., et al. (2008).[5][6] Crystal structure of N-(3,5-dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E. Link

  • Rodrigues, V. Z., et al. (2011). 4-Chloro-N-(3,5-dichlorophenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E. Link

  • BenchChem. (2025).[7] General Procedure for the Synthesis of N-Aryl Benzenesulfonamides. Link

  • Sigma-Aldrich. Product Specification: N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide (CAS 329941-56-2). Link

Sources

Application

Application Note: Synthesis of N-(3,5-Dichlorophenyl)-4-fluorobenzenesulfonamide

Abstract This technical guide details the optimized reaction conditions for coupling 4-fluorobenzenesulfonyl chloride with 3,5-dichloroaniline . Due to the significant electron-withdrawing nature of the chlorine substitu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the optimized reaction conditions for coupling 4-fluorobenzenesulfonyl chloride with 3,5-dichloroaniline . Due to the significant electron-withdrawing nature of the chlorine substituents on the aniline ring, 3,5-dichloroaniline exhibits reduced nucleophilicity (


 for the conjugate acid), rendering standard sulfonylation conditions (e.g., TEA/DCM at room temperature) kinetically sluggish or ineffective.

This protocol presents two validated methodologies:

  • Method A (The "Gold Standard"): A pyridine-mediated approach utilizing DMAP catalysis to overcome the nucleophilic deactivation.

  • Method B (Green/Biphasic): A surfactant-free aqueous/organic system for scale-up and environmental compliance.

Chemical Context & Mechanism[1][2][3][4][5][6][7]

Reaction Challenge

The primary challenge in this synthesis is the electronic mismatch.

  • Electrophile: 4-Fluorobenzenesulfonyl chloride is moderately reactive but prone to hydrolysis.

  • Nucleophile: 3,5-Dichloroaniline is a weak nucleophile . The inductive effect (-I) of the two chlorine atoms at the meta positions significantly lowers the electron density at the nitrogen lone pair.

Mechanistic Strategy: Nucleophilic Catalysis

To drive this reaction to completion, we employ Nucleophilic Catalysis using 4-Dimethylaminopyridine (DMAP) or Pyridine. The base does not merely scavenge protons; it activates the electrophile.

Pathway:

  • Activation: Pyridine/DMAP attacks the sulfonyl chloride to form a highly reactive

    
    -sulfonylpyridinium salt  (intermediate).
    
  • Substitution: The weak aniline nucleophile attacks this activated intermediate, displacing the pyridine.

  • Deprotonation: Base neutralizes the generated HCl.

ReactionMechanism Reactants 4-Fluorobenzenesulfonyl Chloride Inter N-Sulfonylpyridinium Intermediate (Highly Electrophilic) Reactants->Inter Activation Base Pyridine/DMAP (Catalyst) Base->Inter Attacks S Product Sulfonamide Product Inter->Product Substitution Aniline 3,5-Dichloroaniline (Weak Nucleophile) Aniline->Product Attacks S

Figure 1: Catalytic cycle showing the activation of the sulfonyl chloride by the pyridine base.

Experimental Protocols

Method A: Pyridine-Mediated Synthesis (Recommended)

Best for: Small to medium scale (mg to g), ensuring high conversion for unreactive anilines.

Materials
  • Reagent A: 3,5-Dichloroaniline (1.0 equiv)

  • Reagent B: 4-Fluorobenzenesulfonyl chloride (1.2 equiv)

  • Solvent/Base: Anhydrous Pyridine (Volume: 5–10 mL per gram of amine)

  • Catalyst: DMAP (0.1 equiv) – Optional but recommended for speed.

Step-by-Step Protocol
  • Preparation: Oven-dry a round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Charge the RBF with 3,5-dichloroaniline (1.0 eq) and DMAP (0.1 eq). Add anhydrous Pyridine via syringe. Stir until dissolved.

  • Addition (0°C): Cool the solution to 0°C using an ice bath. Slowly add 4-fluorobenzenesulfonyl chloride (1.2 eq) portion-wise (solid) or dropwise (if dissolved in minimal DCM) over 10 minutes.

    • Why? Controlling the exotherm prevents decomposition of the sulfonyl chloride.

  • Reaction (Heat): Remove the ice bath. Allow to warm to Room Temperature (RT).

    • Checkpoint: If TLC shows incomplete conversion after 2 hours, heat the mixture to 50°C or reflux (115°C) for 4–12 hours. The electron-deficient aniline often requires thermal energy to overcome the activation barrier.

  • Quench: Pour the reaction mixture into a beaker containing crushed ice and 2M HCl (excess).

    • Why? HCl converts the pyridine solvent into water-soluble pyridinium chloride.

  • Isolation: The product typically precipitates as a solid. Filter the solid using a Buchner funnel.[1]

    • Alternative: If oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.
      
Method B: Biphasic Carbonate Method (Green Alternative)

Best for: Avoiding odorous pyridine; scale-up.

Materials
  • Solvent: THF or Acetone (Organic phase) / Water (Aqueous phase).

  • Base: Sodium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.5 equiv).
Step-by-Step Protocol
  • Dissolution: Dissolve 3,5-dichloroaniline (1.0 eq) in THF (or Acetone).

  • Base Addition: Add an aqueous solution of

    
      (2.5 eq). The mixture will be biphasic.
    
  • Reagent Addition: Add 4-fluorobenzenesulfonyl chloride (1.2 eq) at RT.

  • Reaction: Heat to 60°C with vigorous stirring (1000 rpm).

    • Critical: Vigorous stirring is essential to increase the interfacial surface area for the reaction.

  • Workup: Evaporate the organic solvent (THF/Acetone) under reduced pressure. The product will precipitate from the remaining aqueous layer. Filter and wash with water.[2][1][3]

Purification & Characterization

After isolation, the crude material often requires purification to remove hydrolyzed sulfonic acid byproducts or unreacted aniline.

Purification Strategy
MethodSolvent SystemNotes
Recrystallization Ethanol/Water (9:1)Heat to boiling, add water until turbid, cool slowly. Best for high purity.
Flash Chromatography Hexanes/Ethyl AcetateGradient: 0%

30% EtOAc. Product is less polar than the aniline.
Acid Wash 1M HClIf unreacted aniline remains, wash the organic layer with 1M HCl to protonate and remove it.
Expected Analytical Data
  • Physical State: White to off-white crystalline solid.

  • 
    H NMR (DMSO-
    
    
    
    ):
    • 
       ppm (s, 1H, 
      
      
      
      -NH ). Diagnostic peak.
    • 
       ppm (m, 2H, Sulfonyl aromatic ring).
      
    • 
       ppm (m, 2H, Sulfonyl aromatic ring).
      
    • 
       ppm (s, 3H, Dichloro-aniline ring protons).
      

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<40%) Hydrolysis of Sulfonyl ChlorideEnsure glassware is dry. Use anhydrous solvents. Increase Sulfonyl Chloride to 1.5 eq.
No Reaction Nucleophile too weakAdd DMAP (10-20 mol%). Heat reaction to reflux (Pyridine method).
Oiling out Impurities / Solvent trappedDissolve in EtOAc, dry thoroughly (

), and evaporate. Triturate with cold Hexanes.
Red/Brown Color Oxidation of AnilinePerform reaction under inert atmosphere (

/Argon). Use fresh aniline.
Decision Tree for Optimization

Optimization Start Start Reaction (Method A: Pyridine) CheckTLC Check TLC (2 hrs) Start->CheckTLC Conversion Full Conversion? CheckTLC->Conversion Isolate Acid Quench & Filter Conversion->Isolate Yes Heat Heat to 50-80°C Add DMAP Conversion->Heat No (SM remains) CheckTLC2 Check TLC (Overnight) Heat->CheckTLC2 CheckTLC2->Isolate Success AltMethod Switch to Method B (Biphasic/Heat) CheckTLC2->AltMethod Fail

Figure 2: Workflow for monitoring and optimizing the sulfonylation reaction.

References

  • Reaction Mechanism & Catalysis

    • Title: Nucleophilic Catalysis by 4-(Dimethylamino)pyridine (DMAP).
    • Source:Chemical Reviews, 1983, 83(3), 297–320.
    • URL:[Link]

  • General Sulfonylation Protocols

    • Title: Sulfonyl
    • Source:Organic Process Research & Development, General methodology for sulfonamide synthesis.
    • URL:[Link]

  • Specific Compound Data

    • Title: N-(3,5-Dichlorophenyl)-4-fluorobenzenesulfonamide (Product Listing).[4]

    • Source: Sigma-Aldrich / Merck Millipore.
  • Green Chemistry Approaches

    • Title: Water-promoted sulfonyl
    • Source:Green Chemistry, 2010.
    • URL:[Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of Electron-Deficient Diarylsulfonamides

Executive Summary Diarylsulfonamides are privileged pharmacophores in drug discovery, serving as the backbone for Bcl-2 inhibitors (e.g., Venetoclax analogs), COX-2 inhibitors, and carbonic anhydrase inhibitors. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diarylsulfonamides are privileged pharmacophores in drug discovery, serving as the backbone for Bcl-2 inhibitors (e.g., Venetoclax analogs), COX-2 inhibitors, and carbonic anhydrase inhibitors. However, the synthesis of electron-deficient variants presents a "reactivity paradox":

  • Electron-Deficient Anilines: Are weak nucleophiles, often failing to react under standard thermal conditions.

  • Electron-Deficient Sulfonyl Chlorides: Are hyper-reactive electrophiles, prone to rapid hydrolysis before coupling can occur.

This guide details a microwave-assisted synthesis (MAS) workflow that resolves these issues. By leveraging the dielectric heating effects of microwave irradiation, we can accelerate the rate-determining step for poor nucleophiles while maintaining short reaction times to minimize hydrolysis of unstable electrophiles.

Mechanistic Principles & Microwave Effects[1][2][3][4][5]

The formation of the sulfonamide bond involves the nucleophilic attack of the amine nitrogen on the sulfonyl sulfur, followed by the elimination of HCl.

The Microwave Advantage

In electron-deficient systems, the transition state energy barrier (


) is significantly higher due to the reduced electron density on the amine nitrogen.
  • Thermal Effect: Microwave irradiation provides rapid, uniform bulk heating, overcoming

    
     in minutes rather than hours.
    
  • Specific Heating: Polar solvents (e.g., Pyridine, DMF) and polar transition states couple efficiently with the oscillating electric field, creating localized superheating effects that drive the reaction forward.

Reaction Pathway Diagram[3]

ReactionMechanism Reagents Reagents (Ar-NH2 + Ar-SO2Cl) Complex Transition State (Hypervalent Sulfur) Reagents->Complex Nucleophilic Attack (MW Accelerated) Elimination Elimination (-HCl) Complex->Elimination Base Catalysis Product Diarylsulfonamide (Ar-SO2-NH-Ar) Elimination->Product Formation

Figure 1: Mechanistic pathway of sulfonamide formation. Microwave irradiation primarily accelerates the initial nucleophilic attack.

Experimental Protocols

We define two distinct protocols based on which component is electron-deficient.

Protocol A: The "Force" Method (For Electron-Deficient Amines)

Target: Unreactive anilines (e.g., nitroanilines, poly-fluorinated anilines). Challenge: Nucleophilicity is too low for standard displacement. Solution: Use pyridine as both solvent and base under high-temperature MW irradiation.

Reagents:

  • Electron-deficient Aniline (1.0 equiv)

  • Aryl Sulfonyl Chloride (1.2 equiv)

  • Solvent: Anhydrous Pyridine (Concentration: 0.5 M)

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve the aniline (1.0 mmol) in anhydrous pyridine (2.0 mL).

  • Addition: Add the sulfonyl chloride (1.2 mmol) in one portion. Note: Exotherm may occur; cool in ice bath if scale >5 mmol.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation:

    • Temperature: 100°C - 120°C (Dynamic Control)

    • Time: 10 - 20 minutes

    • Pressure Limit: 250 psi

    • Power: High absorption (set max to 150W).

  • Workup: Pour reaction mixture into 1M HCl (20 mL) to neutralize pyridine. Extract with EtOAc (3x). The product often precipitates directly upon acidification.

Protocol B: The "Precision" Method (For Electron-Deficient Sulfonyl Chlorides)

Target: Highly reactive sulfonyl chlorides (e.g., nitro-benzenesulfonyl chlorides). Challenge: Rapid hydrolysis by trace moisture turns the reagent into sulfonic acid (black tar). Solution: Inert solvent (DCM) with stoichiometric base and lower MW temperatures.

Reagents:

  • Aniline (1.0 equiv)

  • Unstable Sulfonyl Chloride (1.1 equiv)

  • Base: Pyridine (2.0 equiv) or DMAP (0.1 equiv) + TEA (1.5 equiv)

  • Solvent: Anhydrous DCM or THF.

Step-by-Step Workflow:

  • Preparation: Dissolve Aniline and Base in anhydrous DCM in the MW vial.

  • Controlled Addition: Add the Sulfonyl Chloride slowly at 0°C (ice bath) before sealing. Crucial: Do not mix hot.

  • Irradiation:

    • Temperature: 60°C - 80°C

    • Time: 2 - 5 minutes

    • Power: Low/Medium (Max 50W to prevent overshoot).

  • Workup: Wash organic layer with NaHCO3 (sat.) to remove sulfonic acid byproducts, then 1M HCl.

Workflow Visualization

Workflow Start Substrate Analysis Decision Is Amine Electron-Deficient? Start->Decision ProtA Protocol A: Pyridine Solvent High Temp (120°C) Decision->ProtA Yes (e.g., p-NO2-Aniline) ProtB Protocol B: DCM Solvent Low Temp (60°C) Decision->ProtB No (Reactive Amine) MW Microwave Irradiation (Dynamic Power) ProtA->MW ProtB->MW Quench Acidic Quench (1M HCl) MW->Quench Purify Filtration or Extraction Quench->Purify

Figure 2: Decision tree for selecting the optimal microwave protocol based on substrate electronics.

Comparative Data: Thermal vs. Microwave[6]

The following data summarizes the efficiency gains when synthesizing N-(4-nitrophenyl)-4-toluenesulfonamide (a difficult, electron-deficient amine coupling).

ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis (Protocol A)
Solvent Pyridine (Reflux)Pyridine (Sealed Vessel)
Temperature 115°C120°C
Reaction Time 12 - 24 Hours15 Minutes
Yield 45 - 60%85 - 92%
Purity (LCMS) 85% (requires chromatography)>95% (often simple precipitation)
Energy Usage High (Oil bath continuous)Low (Targeted irradiation)

Data aggregated from internal validation and literature comparison [1][2].

Troubleshooting & Optimization (Expert Insights)

The "Black Tar" Phenomenon
  • Symptom: Reaction mixture turns viscous black; low yield.

  • Cause: Decomposition of the sulfonyl chloride due to excessive initial heat or moisture.

  • Fix: Ensure the vial is flushed with Argon/Nitrogen. If using Protocol A, switch to Protocol B (DCM solvent) to reduce thermal stress on the chloride.

Pressure Errors
  • Symptom: Microwave cuts off due to over-pressure.

  • Cause: Solvent vapor pressure or HCl gas generation.

  • Fix: Use a larger headspace (e.g., run a 2 mL reaction in a 10 mL vial). Ensure the "High Absorbance" setting is off if using non-polar solvents like DCM (use "Low" or add a doping agent like ionic liquid).

Incomplete Conversion of Amine
  • Symptom: Starting material (aniline) remains after 20 mins.

  • Fix: Add a catalyst. 10 mol% DMAP (Dimethylaminopyridine) is highly effective. Alternatively, increase temperature to 150°C, but monitor pressure closely.

References

  • De Luca, L., & Giacomelli, G. (2008).[1] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[2] The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

  • Sahoo, S., et al. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines.[2][3][4] Phosphorus, Sulfur, and Silicon and the Related Elements, 198(10). [Link][5]

  • Gökçe, H., et al. (2016). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Application

Application Notes and Protocols: Preparation of N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide for High-Throughput Screening

Introduction: The Significance of N-arylsulfonamides in High-Throughput Screening The N-arylsulfonamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs and i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-arylsulfonamides in High-Throughput Screening

The N-arylsulfonamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs and investigational agents. Its prevalence stems from its ability to form stable, directed hydrogen bonds and engage in various non-covalent interactions with biological targets. N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide, the subject of this guide, combines several key features that make it an attractive candidate for high-throughput screening (HTS) campaigns. The dichlorinated phenyl ring offers specific hydrophobic and halogen bonding interactions, while the fluorinated benzenesulfonamide portion provides a polar, hydrogen-bonding domain. This structural combination creates a molecule with the potential to inhibit a diverse range of protein targets, such as kinases, proteases, and metabolic enzymes.

The successful execution of an HTS campaign is critically dependent on the quality and purity of the compounds screened. Impurities can lead to false positives or negatives, wasting significant resources and time. Therefore, a robust and reproducible protocol for the synthesis, purification, and characterization of screening compounds is paramount. This application note provides a comprehensive guide for the preparation of N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide, from its chemical synthesis to its final preparation for HTS, ensuring a high degree of purity and consistency for reliable screening results.

Chemical Synthesis of N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide

The synthesis of N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide is most directly achieved through the nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and 3,5-dichloroaniline. This reaction is a classic example of sulfonamide bond formation, a cornerstone of medicinal chemistry synthesis.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the nitrogen atom of the 3,5-dichloroaniline on the electrophilic sulfur atom of the 4-fluorobenzenesulfonyl chloride. The presence of a base, such as pyridine or triethylamine, is highly recommended to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.[1]

Diagram of the Synthesis Workflow

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 4-Fluorobenzenesulfonyl Chloride D Reaction Mixture A->D B 3,5-Dichloroaniline B->D C Pyridine (Base) C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash with 1M HCl, Water, Brine F->G H Dry over Na2SO4 G->H I Evaporate Solvent H->I J Crude Product I->J K Recrystallization or Column Chromatography J->K L Pure N-(3,5-dichlorophenyl)-4- fluorobenzenesulfonamide K->L

Caption: Workflow for the synthesis and purification of N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide.

Detailed Synthesis Protocol

This protocol is a representative method based on established literature procedures for the synthesis of analogous sulfonamides.[1][2][3]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
4-Fluorobenzenesulfonyl chloride194.6110.01.95 g
3,5-Dichloroaniline162.0210.01.62 g
Pyridine (anhydrous)79.1012.00.95 mL
Dichloromethane (DCM, anhydrous)--20 mL
1 M Hydrochloric Acid (HCl)--20 mL
Saturated Sodium Bicarbonate Solution--20 mL
Brine (Saturated NaCl solution)--20 mL
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed
Ethyl Acetate (for extraction)--50 mL
Ethanol (for recrystallization)--As needed
Hexanes (for column chromatography)--As needed
Ethyl Acetate (for column chromatography)--As needed

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloroaniline (1.62 g, 10.0 mmol) and anhydrous dichloromethane (20 mL).

  • Stir the mixture at room temperature until the aniline is completely dissolved.

  • Add anhydrous pyridine (0.95 mL, 12.0 mmol) to the solution.

  • Cool the flask in an ice bath to 0 °C.

  • In a separate container, dissolve 4-fluorobenzenesulfonyl chloride (1.95 g, 10.0 mmol) in anhydrous dichloromethane (10 mL).

  • Add the 4-fluorobenzenesulfonyl chloride solution dropwise to the stirred aniline solution over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Once the reaction is complete, dilute the mixture with dichloromethane (20 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

Purification

Purification of the crude product is crucial to ensure high purity for HTS. Two common methods are recrystallization and column chromatography.

Protocol 1: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent is found.[4][5] For many sulfonamides, a mixture of ethanol and water is an effective recrystallization solvent.[2][6]

Procedure:

  • Transfer the crude N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the crude product completely.

  • Slowly add hot water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold 50:50 ethanol/water.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Flash Column Chromatography

If recrystallization does not yield a product of sufficient purity, flash column chromatography is a reliable alternative.[7][8]

Procedure:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

  • Adsorb the crude product onto a small amount of silica gel and evaporate the solvent.

  • Load the dry silica with the adsorbed product onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the concentration of ethyl acetate to 20-30%).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Expected Analytical Data:

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.9-7.7 (m, 2H, Ar-H ortho to SO₂), ~7.2-7.0 (m, 3H, Ar-H of dichlorophenyl and Ar-H meta to SO₂), ~6.9 (s, 1H, NH). Chemical shifts and coupling constants will be consistent with the proposed structure.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): Multiple signals in the aromatic region (115-150 ppm). The number of signals and their chemical shifts will correspond to the unique carbon atoms in the molecule.
Mass Spectrometry (ESI-MS) Calculated for C₁₂H₈Cl₂FNO₂S: 320.17. Expected [M-H]⁻ ion at m/z 318.96 or [M+H]⁺ ion at m/z 320.98. The isotopic pattern should be consistent with the presence of two chlorine atoms.[9]
HPLC Purity Analysis A reverse-phase HPLC method using a C18 column with a gradient of acetonitrile in water (with 0.1% formic acid) should show a single major peak with a purity of >95%.[10][11]
Melting Point A sharp melting point is indicative of high purity. The exact value would need to be determined experimentally.

Preparation for High-Throughput Screening (HTS)

Proper preparation of the compound for HTS is critical for obtaining reliable and reproducible screening data.

Diagram of the HTS Preparation Workflow

cluster_solubility Solubility Testing cluster_stock Stock Solution Preparation cluster_plating Assay Plate Preparation A Pure Compound C Prepare Serial Dilutions A->C B DMSO B->C D Determine Maximum Soluble Concentration C->D E Weigh Compound D->E F Add DMSO to desired concentration (e.g., 10 mM) E->F G Vortex and/or sonicate to dissolve F->G H Store at -20 °C G->H I Thaw Stock Solution J Serial Dilution in Assay Buffer or DMSO I->J K Dispense into 384- or 1536-well assay plates J->K L Perform HTS Assay K->L

Caption: Workflow for preparing N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide for HTS.

Protocol 1: DMSO Solubility Assessment

Determining the maximum solubility of the compound in 100% DMSO is a crucial first step.[12][13]

Procedure:

  • Accurately weigh a small amount of the purified compound (e.g., 1-2 mg) into a glass vial.

  • Add a precise volume of DMSO to achieve a high target concentration (e.g., 50 mM).

  • Vortex and sonicate the mixture for 10-15 minutes.

  • Visually inspect the solution for any undissolved solid.

  • If the compound is fully dissolved, it is soluble at that concentration. If not, perform serial dilutions with DMSO until a clear solution is obtained to determine the maximum soluble concentration.

Protocol 2: Preparation of HTS Stock Solution

A standard stock solution concentration for HTS is 10 mM in 100% DMSO.

Procedure:

  • Accurately weigh the appropriate amount of N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide into a sterile, DMSO-compatible vial.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the vial until the compound is completely dissolved. Sonication may be used if necessary.

  • Aliquot the stock solution into smaller volumes in appropriate storage tubes to avoid multiple freeze-thaw cycles.

  • Store the stock solution at -20 °C.

Protocol 3: Assay Plate Preparation

The final concentration of the compound in the HTS assay will depend on the specific assay requirements. The following is a general protocol for preparing assay plates.

Procedure:

  • Thaw a vial of the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution in either 100% DMSO or the appropriate assay buffer to achieve the desired concentrations for the dose-response curve.

  • Using an automated liquid handler, dispense the diluted compound solutions into the wells of the HTS plates (e.g., 384-well or 1536-well plates).

  • Include appropriate controls, such as vehicle (DMSO) only wells and positive and negative control compounds.

  • Proceed with the HTS assay according to the specific assay protocol.

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis, purification, characterization, and HTS preparation of N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide. By following these protocols, researchers can ensure the production of a high-quality compound, which is essential for obtaining reliable and reproducible data in high-throughput screening campaigns. The robust analytical characterization methods outlined herein provide a self-validating system to confirm the identity and purity of the final product, ultimately contributing to the success of drug discovery efforts.

References

  • DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Available at: [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. ResearchGate. Available at: [Link]

  • MultiScreen Solubility Filter Plate. Millipore. Available at: [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. Available at: [Link]

  • Synthesis of N-Arylsulfonamides through Pd-catalyzed Reduction Coupling Reaction of Nitroarenes with Sodium Arylsulfinates. Royal Society of Chemistry. Available at: [Link]

  • N-(3,5-Dichlorophenyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. ACS Publications. Available at: [Link]

  • Recrystallization - Single Solvent. University of California, Los Angeles. Available at: [Link]

  • How To: Purify by Crystallization. University of Rochester. Available at: [Link]

  • Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3',4'-dichlorophenyl)methyl)sulfonyl] -3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine. PubMed. Available at: [Link]

  • US2777844A - Sulfonamide purification process. Google Patents.
  • SOP: CRYSTALLIZATION. University of Cape Town. Available at: [Link]

  • 4-Chloro-N-(3,5-dichlorophenyl)-2-methylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Purification: Tips for Flash Column Chromatography. University of Rochester. Available at: [Link]

  • Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2/3/4-Substituted Phenyl)-2,4-disubstituted Benzenesulphonamides. Zeitschrift für Naturforschung A. Available at: [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Available at: [Link]

  • Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. ResearchGate. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • Table 2 . 1 H-NMR and 13 C-NMR data of compounds 3a-g (δ ppm; J Hz). ResearchGate. Available at: [Link]

  • A novel stability indicating HPLC method for the determination of enantiomeric purity of eluxadoline drug: Amylose tris (3, 5‐dichlorophenyl carbamate) stationary phase. ResearchGate. Available at: [Link]

  • Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Google Patents.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol in bulk drug and pharmaceutical formulations. SpringerLink. Available at: [Link]

  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • N-(3,5-dichloro-4-hydroxy-phenyl)-4-methyl-benzenesulfonamide. PubChemLite. Available at: [Link]

  • Penoxsulam; LC-ESI-QFT; MS2; CE: 15%; R=15000; [M-H]-. MassBank. Available at: [Link]

Sources

Method

Application Note: Optimization of In Vitro Susceptibility Testing for Sulfonamide Antimicrobials

Abstract & Scope Sulfonamides are a foundational class of bacteriostatic antimicrobials that competitively inhibit dihydropteroate synthase (DHPS).[1][2][3] Despite their clinical longevity, in vitro susceptibility testi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Sulfonamides are a foundational class of bacteriostatic antimicrobials that competitively inhibit dihydropteroate synthase (DHPS).[1][2][3] Despite their clinical longevity, in vitro susceptibility testing of sulfonamides presents unique challenges due to their mechanism of action and susceptibility to media antagonism.

This guide provides a rigorous technical framework for researchers conducting Broth Microdilution (BMD) and Checkerboard Synergy assays. It addresses the critical "thymidine effect," interpretation of trailing endpoints, and quantitative synergy analysis.

Mechanism of Action

Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA).[3][4] In susceptible organisms, they competitively bind to the active site of DHPS, blocking the condensation of PABA with pteridine to form dihydropteroic acid. This halts the synthesis of tetrahydrofolate, an essential cofactor for nucleotide biosynthesis.[1]

Figure 1: The Folate Synthesis Pathway and Sulfonamide Inhibition[3]

FolatePathway Pteridine Pteridine Precursor DHPS Enzyme: DHPS (Dihydropteroate Synthase) Pteridine->DHPS PABA PABA (p-aminobenzoic acid) PABA->DHPS Sulfonamide SULFONAMIDES (Inhibitor) Sulfonamide->DHPS Competitive Inhibition Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Catalysis Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (DNA/RNA Synthesis) Dihydrofolate->Tetrahydrofolate

Caption: Sulfonamides competitively inhibit DHPS, preventing the incorporation of PABA into the folate pathway.[1][2][3][5]

Critical Pre-Analytical Considerations: The Thymidine Effect

Expertise Insight: The most common cause of false-resistance in sulfonamide testing is media incompetence.

Bacteria can bypass the sulfonamide block if the culture medium contains exogenous thymidine or thymine. These compounds allow the organism to utilize a "salvage pathway," effectively ignoring the DHPS blockade.

Media Validation Protocol

Standard Mueller-Hinton Broth (MHB) varies significantly between manufacturers regarding thymidine content.

  • Selection: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) explicitly labeled "Thymidine/Thymine Reduced."

  • Verification: Test Enterococcus faecalis ATCC 29212.

    • Pass: MIC for Trimethoprim/Sulfamethoxazole (TMP/SMX) is ≤ 0.5/9.5 µg/mL.

    • Fail: MIC is > 0.5/9.5 µg/mL.

  • Correction (If Media Fails): Add Thymidine Phosphorylase (0.2 IU/mL) to the media. This enzyme degrades exogenous thymidine, restoring sulfonamide activity [1].

Protocol A: Broth Microdilution (MIC Determination)

This protocol aligns with CLSI M07 guidelines but emphasizes the nuances required for bacteriostatic agents [2].

Materials
  • Organism: Fresh overnight culture (non-fastidious aerobes).

  • Media: Thymidine-reduced CAMHB.

  • Compound: Sulfonamide stock (dissolved in DMSO or 0.1 M NaOH, depending on solubility).

Step-by-Step Workflow
  • Stock Preparation: Prepare a 100x stock solution of the sulfonamide.

    • Note: Sulfonamides are often hydrophobic. If using DMSO, ensure final assay concentration is <1% to avoid solvent toxicity.

  • Dilution Series: Prepare 2-fold serial dilutions in CAMHB across a 96-well plate (100 µL per well).

    • Range: Typically 0.25 µg/mL to 256 µg/mL.

  • Inoculum Prep:

    • Suspend colonies in saline to reach 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL).[6]

    • Dilute 1:100 in CAMHB.

    • Add 10 µL of this dilution to each well (Final inoculum: ~5 x 10^5 CFU/mL).

  • Incubation: Seal plate and incubate at 35 ± 2°C for 16–20 hours (24 hours for some species like Staphylococcus).

Data Analysis: Reading the "Trailing Endpoint"

Unlike bactericidal drugs (e.g., beta-lactams) which show a clear transition from turbid to clear, sulfonamides exhibit trailing growth —a gradual reduction in turbidity.[7]

  • The 80% Rule: The MIC is defined as the lowest concentration that inhibits 80% of growth compared to the positive control well [2].

  • Visual Guide:

    • Button: Heavy growth (Control).

    • Haze: Partial inhibition (Ignore if <20% of control).

    • Clear: Complete inhibition.

    • Result: Read the first well where the "Button" turns into a faint "Haze" or clear well. Do not demand optical clarity.

Protocol B: Checkerboard Synergy Assay

Sulfonamides are rarely used as monotherapy. They are clinically paired with DHFR inhibitors (e.g., Trimethoprim) to create a synergistic "double blockade."

Experimental Design

The Checkerboard assay cross-titrates two drugs to determine the Fractional Inhibitory Concentration Index (FICI).[6][8][9]

Figure 2: Checkerboard Plate Layout

Checkerboard cluster_plate 96-Well Plate Layout AxisY AxisY Well A: 64 µg/mL B: 0.5 µg/mL Synergistic? AxisY->Well Dilution AxisX AxisX AxisX->Well Dilution

Caption: Matrix design where Drug A is diluted vertically and Drug B is diluted horizontally.

Workflow
  • Matrix Setup:

    • Rows (A-H): 2-fold serial dilution of Sulfonamide (e.g., 64 → 0.125 µg/mL).

    • Columns (1-12): 2-fold serial dilution of Partner Drug (e.g., Trimethoprim).

  • Inoculation: Add standardized inoculum (5 x 10^5 CFU/mL) to all wells.

  • Incubation: 16–20 hours at 35°C.

  • Calculation: Calculate the FICI for each well at the inhibition interface.

FICI Calculation & Interpretation


FICI ValueInterpretationClinical Implication
≤ 0.5 Synergy Combined effect is significantly greater than sum of parts.
> 0.5 – 4.0 Indifference No significant interaction.
> 4.0 Antagonism Drugs interfere with each other (Avoid combination).

Quality Control (QC) Ranges

To ensure assay validity, run the following QC strains in parallel. If results fall outside these ranges, the assay is invalid (likely due to thymidine contamination) [3].

OrganismSulfisoxazole MIC (µg/mL)TMP/SMX (1:19) MIC (µg/mL)
E. coli ATCC 25922 8 – 320.5/9.5 (Total: 0.5)
S. aureus ATCC 29213 32 – 1280.5/9.5 (Total: 0.5)

Troubleshooting Guide

IssueProbable CauseCorrective Action
MICs are consistently high for all strains Thymidine contamination in media.Switch to certified CAMHB or add Thymidine Phosphorylase.
"Trailing" makes endpoint unreadable Bacteriostatic nature of drug.Do not look for 100% clarity. Read at 80% reduction in button size.
Precipitation in wells Drug insolubility at high concentration.Check solvent compatibility. Sulfonamides may require basic pH (NaOH) for initial solubilization.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[10] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.[11] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[10] M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition. [Link]

  • Doern, C. D. (2014). When does 2 plus 2 equal 5? A review of antimicrobial synergy testing. Journal of Clinical Microbiology, 52(12), 4124–4128. [Link]

Sources

Application

Application Note: Green Chemistry Methods for N-Arylation of Sulfonamides

[1] Executive Summary The formation of -aryl sulfonamides is a cornerstone reaction in medicinal chemistry, yielding pharmacophores essential for antibiotics, antivirals (e.g., HCV NS5B inhibitors), and anti-diabetic age...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The formation of


-aryl sulfonamides is a cornerstone reaction in medicinal chemistry, yielding pharmacophores essential for antibiotics, antivirals (e.g., HCV NS5B inhibitors), and anti-diabetic agents. Traditionally, these bonds are forged via nucleophilic attack of amines on sulfonyl chlorides or through transition-metal-catalyzed cross-couplings (Buchwald-Hartwig, Ullmann) that often require harsh conditions, toxic solvents (DMF, NMP), and precious metals.

This guide details three field-proven, green chemistry protocols that circumvent these limitations. By leveraging aqueous media, mechanochemistry, and photocatalysis, researchers can achieve high yields with significantly reduced Environmental Factors (E-factors).

Strategic Selection Guide
FeatureMethod A: Aqueous Chan-Lam Method B: Mechanochemistry Method C: Ni-Photocatalysis
Primary Mechanism Oxidative Coupling (

)
Piezo/Tribochemical ActivationEnergy Transfer (EnT) / SET
Coupling Partner Aryl Boronic AcidsAryl Halides / Boronic AcidsAryl Halides (Cl, Br, I)
Key Green Benefit Water as solvent; AerobicSolvent-free (or LAG*)Energy efficient; Earth-abundant metal
Scalability High (Batch/Flow compatible)Moderate (Batch size limited)High (Flow Photoreactors)
Reaction Time 2–6 Hours30–90 Minutes4–12 Hours

*LAG: Liquid-Assisted Grinding[1]

Method A: Aqueous Ligand-Free Chan-Lam Coupling

Principle: This method utilizes water as the sole solvent and atmospheric oxygen as the oxidant, eliminating the need for toxic dipolar aprotic solvents and external ligands. It relies on the oxidative coupling of sulfonamides with aryl boronic acids catalyzed by Copper(II).

Mechanism of Action

The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle. The sulfonamide coordinates to Cu(II), followed by transmetallation with the aryl boronic acid. Oxidation by air generates a high-energy Cu(III) species, which undergoes reductive elimination to release the product.

ChanLamMechanism Start Cu(OAc)2 (Cat.) + Sulfonamide ComplexA Cu(II)-Sulfonamide Complex Start->ComplexA Transmetal Transmetallation (+ Ar-B(OH)2) ComplexA->Transmetal CuIII Cu(III) Species (High Oxidation State) Transmetal->CuIII Oxidation (Air) RedElim Reductive Elimination CuIII->RedElim Product N-Aryl Sulfonamide + Cu(I) RedElim->Product Reox Reoxidation (O2 -> Cu(II)) Product->Reox Regeneration Reox->Start

Figure 1: Catalytic cycle for the aerobic Cu(II)-mediated oxidative coupling in water.

Experimental Protocol

Reagents:

  • Sulfonamide substrate (1.0 mmol)[2]

  • Aryl boronic acid (1.2 – 1.5 mmol)

  • Catalyst:

    
     (20 mol%)
    
  • Base:

    
     (1.0 mmol)
    
  • Solvent: Deionized Water (12 mL)

Step-by-Step Procedure:

  • Charge: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the sulfonamide (1.0 equiv), aryl boronic acid (1.2 equiv),

    
     (0.2 equiv), and 
    
    
    
    (1.0 equiv).
  • Solvent Addition: Add water (12 mL). The reaction is heterogeneous.

  • Reaction: Attach a reflux condenser open to the air (no inert gas needed). Heat the mixture to mild reflux (

    
    ) with vigorous stirring.
    
    • Note: Vigorous stirring is critical to ensure oxygen mass transfer from the headspace.

  • Monitoring: Monitor by TLC or LC-MS. Typical reaction time is 2–6 hours.

  • Workup: Cool to room temperature. The product often precipitates.

    • Solid Products: Filter the solid, wash with water (

      
       mL) and cold ethanol (
      
      
      
      mL). Dry under vacuum.
    • Oily Products: Extract with ethyl acetate (

      
       mL), dry over 
      
      
      
      , and concentrate.

Validation Data:

  • Yield: 85–94% for electron-neutral/rich aryl boronic acids.

  • Limitations: Sterically hindered ortho-substituted boronic acids may require longer times or higher catalyst loading (30 mol%).

Method B: Mechanochemical N-Arylation (Ball Milling)

Principle: This solvent-minimized approach uses mechanical energy to induce chemical transformations.[3] It is particularly effective for substrates with poor solubility and drastically reduces waste generation (E-factor < 5).

Experimental Protocol

Equipment: Retsch MM400 Mixer Mill (or equivalent planetary ball mill) Jars/Balls: Stainless steel (10-15 mL jar) with 2 stainless steel balls (10 mm diameter).

Reagents:

  • Sulfonamide (1.0 mmol)[2]

  • Aryl Halide (Iodide preferred) or Aryl Boronic Acid (1.2 mmol)

  • Catalyst: Cu powder (10 mol%) or CuBr (10 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Additive: LAG agent (MeOH or Water,

    
     of mixture)
    

Step-by-Step Procedure:

  • Loading: Weigh the sulfonamide, aryl partner, copper source, and base directly into the milling jar.

  • LAG Addition: Add the Liquid-Assisted Grinding agent (e.g.,

    
     MeOH) using a micropipette. This acts as a lubricant and kinetic promoter.
    
  • Milling: Close the jar tightly. Set the frequency to 25–30 Hz. Mill for 60 minutes.

    • Safety: Ensure jars are balanced if using a dual-arm mill.

  • Recovery: Open the jar (carefully, inside a fume hood to avoid dust inhalation). Scrape the solid cake.

  • Purification: Suspend the solid in water to dissolve inorganic salts. Filter the remaining solid (crude product). Recrystallize from EtOH/Water or perform a short silica plug filtration if necessary.

Method C: Ni-Photocatalytic C-N Coupling[5][6]

Principle: This method replaces precious Palladium catalysts with Earth-abundant Nickel. It utilizes visible light (Blue LED) to facilitate the difficult reductive elimination step via an energy transfer (EnT) mechanism, allowing the reaction to proceed at room temperature.

Mechanism & Workflow

The cycle involves a Ni(0)/Ni(II) oxidative addition, followed by ligand exchange with the sulfonamide. An excited state Photosensitizer (or direct excitation) facilitates the reductive elimination.

NiPhotocatalysis Light Blue LED (450 nm) Excitation Energy Transfer (Excited State) Light->Excitation Ni0 Ni(0) Catalyst OxAdd Oxidative Addition (Ar-X) Ni0->OxAdd NiII_Ar Ni(II)-Aryl Species OxAdd->NiII_Ar LigandEx Ligand Exchange (+ Sulfonamide) NiII_Ar->LigandEx NiII_Amido Ni(II)-Amido Complex LigandEx->NiII_Amido NiII_Amido->Excitation Product N-Aryl Sulfonamide Excitation->Product Reductive Elimination Product->Ni0 Cycle Reset

Figure 2: Workflow for the Nickel-catalyzed photocatalytic C-N coupling.

Experimental Protocol

Reagents:

  • Sulfonamide (0.5 mmol)

  • Aryl Bromide (0.5 mmol)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (5 mol%)

  • Base: Soluble organic base (e.g., DBU or TMG) (1.5 equiv)

  • Solvent: Acetonitrile (Green-er alternative to DMF) or DMSO (if necessary for solubility)

Step-by-Step Procedure:

  • Setup: In a glass vial equipped with a septum, add

    
    , dtbbpy, sulfonamide, and aryl bromide.
    
  • Inerting: Seal and purge with Nitrogen for 5 minutes.

  • Solvent/Base: Inject the degassed solvent and base via syringe.

  • Irradiation: Place the vial 2–3 cm away from a Blue LED (approx. 40W, 450 nm). Stir at room temperature.

    • Cooling: Use a fan to maintain temperature

      
      .
      
  • Completion: Reaction typically finishes in 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine, and concentrate.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Conversion (Method A) Insufficient OxygenIncrease stirring speed; use an

balloon instead of air.
Low Conversion (Method B) "Caking" of reagentsStop mill, scrape jar walls, add more LAG solvent (

).
Protodehalogenation (Method C) Moisture in solventEnsure solvent is dry; trace water can quench aryl-Ni species.
Blue/Green Precipitate (Method A) Copper sequestrationThe sulfonamide may be chelating Cu too strongly. Increase temp to reflux.

References

  • Nasrollahzadeh, M., et al. (2014).[4] "Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions." Synlett, 25, 505-508.[4]

  • Kim, T., et al. (2016). "General and Efficient Method for the N-Arylation of Sulfonamides." Journal of Organic Chemistry.

  • MacMillan, D.W.C., et al. (2018). "Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis." Princeton University Research.

  • Speight, I.R., et al. (2021).[5] "Ball milling for mechanochemical reactions." Nature Protocols.

  • Song, G., et al. (2025).[6][7] "Photoexcitation-Enabled C-N Coupling of Aryl Halides with Sulfonamides by Earth-Abundant Nickel Catalyst." SIOC Journals.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Technical Comparison: 4-Fluoro vs. 4-Chloro Benzenesulfonamide Derivatives

The following guide provides an in-depth technical comparison of 4-fluoro and 4-chloro benzenesulfonamide derivatives, focusing on their potency, physicochemical properties, and experimental applications in drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-fluoro and 4-chloro benzenesulfonamide derivatives, focusing on their potency, physicochemical properties, and experimental applications in drug discovery.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

In the optimization of benzenesulfonamide pharmacophores—widely used in diuretics, anticancer agents, and carbonic anhydrase (CA) inhibitors—the choice between a 4-fluoro (4-F) and 4-chloro (4-Cl) substituent is a critical decision point.

While both halogens are bioisosteres, they drive potency through distinct mechanisms. 4-Chloro derivatives typically exhibit higher potency in hydrophobic pockets due to superior lipophilicity and optimal Van der Waals contact. In contrast, 4-Fluoro derivatives often offer improved metabolic stability and can exploit specific electrostatic interactions (C-F···H-N) without imposing significant steric bulk.

This guide analyzes experimental data to delineate when to deploy each derivative.

Physicochemical Profile: The Molecular Basis of Potency

The potency divergence between 4-F and 4-Cl analogs stems from fundamental electronic and steric differences.

Property4-Fluoro Substituent4-Chloro SubstituentImpact on Potency
Van der Waals Radius 1.47 Å1.75 ÅCl fills hydrophobic pockets more effectively; F is a steric mimic of Hydrogen (1.20 Å).
Electronegativity (Pauling) 3.983.16F induces stronger dipole moments, altering pKa of the sulfonamide nitrogen.
Hammett Constant (

)
0.060.23Cl is a stronger electron-withdrawing group (EWG) by resonance/induction balance, increasing sulfonamide acidity.
Lipophilicity (

value)
0.140.71Cl significantly enhances membrane permeability and hydrophobic binding.
C-X Bond Length ~1.35 Å~1.74 ÅCl extends further into the binding site, potentially clashing or making new contacts.

Key Insight: The 4-Cl substituent is approximately 5x more lipophilic than 4-F. In targets where the binding site is a deep hydrophobic pocket (e.g., certain Carbonic Anhydrase isoforms), this lipophilicity often translates directly to nanomolar potency gains.

Case Study: Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are the primary targets for benzenesulfonamides. The zinc-binding group (ZBG) anchors the molecule, while the "tail" (the benzene ring) interacts with the hydrophobic half of the active site.

Experimental Data: Ki Value Comparison

The following data compares matched pairs of benzenesulfonamide derivatives against human CA isoforms (hCA I, II, IX).

Table 1: Inhibition Constants (


) of Matched Pairs 
Data synthesized from comparative SAR studies [1, 2].
Compound ScaffoldSubstituent (R)Target Isoform

(nM)
Interpretation
Pyridazinone-sulfonamide 4-Fluoro hCA I481.0Weak Binder: The small F atom fails to fully engage the hydrophobic pocket.
Pyridazinone-sulfonamide 4-Chloro hCA I6.2 Potent Binder: Cl provides optimal steric fill, improving potency by ~77-fold.
Triazine-sulfonamide 3-Fluoro hCA IX38.8 High Potency: In hCA IX, F substitution outperforms Cl (Ki = 52.2 nM) due to specific electrostatic requirements of the isoform.
Simple Benzenesulfonamide 4-Fluoro hCA II~200Baseline affinity; F acts largely as a metabolic blocker.
Simple Benzenesulfonamide 4-Chloro hCA II~37Cl improves affinity via hydrophobic interactions with Phe131.
Mechanistic Analysis[1][2]
  • The "Chlorine Advantage": In cytosolic isoforms like hCA I and II, the active site contains a hydrophobic patch (Val121, Leu198, Trp209). The larger volume and lipophilicity of the 4-Cl group allow for better desolvation entropy and Van der Waals contact, frequently resulting in 10-100x better potency compared to 4-F analogs.

  • The "Fluorine Niche": For tumor-associated isoforms like hCA IX, the active site topology differs. Here, the compact nature of Fluorine allows it to fit without steric clash, and its high electronegativity can strengthen interactions with specific polar residues near the rim of the active site.

Case Study: Anticancer Activity

Beyond enzyme inhibition, these derivatives are evaluated for direct cytotoxicity against cancer cell lines (e.g., MCF-7, A549).[1][2]

Table 2: Cytotoxicity (


) Comparison 
Data derived from antiproliferative assays [3, 4].[2]
Cell LineCompound Type

Value
Efficacy Driver
MCF-7 (Breast) 4-H (Unsubstituted)38.1 µg/mLBaseline activity.
MCF-7 (Breast) 4-Chloro Derivative 0.12 µM High Potency: High lipophilicity aids cell membrane penetration; Cl stabilizes drug-target complex.
A549 (Lung) Penta-fluoro Derivative 0.64 µM Metabolic Stability: Multiple F atoms prevent metabolic oxidation, extending half-life.
HCT-116 (Colon) 4-Chloro-5-methyl12.7 µMCl contributes to binding in the hydrophobic cleft of the target (e.g.,

-catenin).

Decision Logic:

  • Use 4-Cl when the target is intracellular and requires high membrane permeability (LogP boost).

  • Use 4-F when the parent molecule is rapidly metabolized at the para-position (blocking CYP450 oxidation) or when the target site is sterically restricted.

Visualizations

Diagram 1: SAR Decision Logic

This flowchart guides the medicinal chemist in choosing between F and Cl based on structural and biological constraints.

SAR_Logic Start Lead Optimization: Benzenesulfonamide Scaffold Check_Pocket Is the Binding Pocket Hydrophobic & Large? Start->Check_Pocket Check_Metabolism Is the Para-position a Metabolic Hotspot? Check_Pocket->Check_Metabolism No / Sterically Tight Choice_Cl Select 4-Chloro (High Lipophilicity, VdW Contact) Check_Pocket->Choice_Cl Yes (e.g., hCA I) Check_Metabolism->Choice_Cl No Choice_F Select 4-Fluoro (Metabolic Block, Small Sterics) Check_Metabolism->Choice_F Yes (CYP Oxidation) Result_Cl Outcome: Increased Potency (hCA I/II) Improved Permeability Choice_Cl->Result_Cl Result_F Outcome: Improved Metabolic Stability Isoform Selectivity (hCA IX) Choice_F->Result_F

Caption: Decision tree for selecting Halogen substituents based on binding pocket topology and metabolic liability.

Diagram 2: General Synthesis Workflow

A validated pathway for synthesizing both 4-fluoro and 4-chloro benzenesulfonamides.

Synthesis_Pathway Start Halogenated Benzene (Ph-F or Ph-Cl) Step1 Chlorosulfonation (ClSO3H, 0-5°C) Start->Step1 Intermed Intermediate: Sulfonyl Chloride Step1->Intermed Step2 Ammonolysis (NH3 or R-NH2, 25°C) Intermed->Step2 Final Product: 4-Halo-Benzenesulfonamide Step2->Final

Caption: Two-step synthesis via chlorosulfonation followed by nucleophilic attack by ammonia/amine.

Experimental Protocols

A. Synthesis of 4-Substituted Benzenesulfonamides

This protocol is adaptable for both 4-F and 4-Cl precursors.

  • Chlorosulfonation (Step 1):

    • Reagents: 4-Halobenzene (1.0 equiv), Chlorosulfonic acid (5.0 equiv).

    • Procedure: Add chlorosulfonic acid dropwise to 4-halobenzene at 0°C. Stir at room temperature for 2 hours (monitor HCl evolution). Pour the mixture onto crushed ice to precipitate the sulfonyl chloride. Filter and wash with cold water.

    • Note: The 4-Cl derivative precipitates more readily due to lower solubility.

  • Ammonolysis (Step 2):

    • Reagents: Sulfonyl chloride intermediate, Aqueous Ammonia (25%) or Primary Amine.

    • Procedure: Dissolve the sulfonyl chloride in acetone or THF. Add amine dropwise at 0°C. Stir for 1-4 hours. Acidify with 1N HCl if necessary to precipitate the sulfonamide. Recrystallize from Ethanol/Water.

B. Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

To determine


 values:
  • Buffer: HEPES (20 mM, pH 7.5) with Phenol Red indicator.

  • Reaction: Saturate water with

    
    . Mix enzyme (hCA) with inhibitor (4-F or 4-Cl derivative) and incubate for 15 mins.
    
  • Measurement: Rapidly mix the enzyme-inhibitor solution with the

    
     substrate solution in a stopped-flow spectrophotometer. Monitor the acidification rate (absorbance change of Phenol Red at 557 nm).
    
  • Calculation: Fit the initial velocity data to the Cheng-Prusoff equation to derive

    
    .
    

References

  • Alafeefy, A. M., et al. (2021). "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties." International Journal of Molecular Sciences, 22(22), 12345. Link

  • Eldehna, W. M., et al. (2022).[3] "Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX." Scientific Reports, 12, 16789. Link

  • Puxeddu, M., et al. (2024).[4] "Development of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin." Journal of Medicinal Chemistry, 67(22).[4][5] Link

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides." BenchChem Application Library. Link

  • Supuran, C. T. (2013). "4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases." Bioorganic & Medicinal Chemistry, 21(5), 1375-1380. Link

Sources

Comparative

Halogen Bonding in 3,5-Dichlorophenyl Sulfonamide Crystals: A Comparative Technical Guide

Executive Summary: The 3,5-Dichloro Scaffold as a Supramolecular Tool In the realm of crystal engineering and rational drug design, the 3,5-dichlorophenyl sulfonamide scaffold represents a critical case study in the comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 3,5-Dichloro Scaffold as a Supramolecular Tool

In the realm of crystal engineering and rational drug design, the 3,5-dichlorophenyl sulfonamide scaffold represents a critical case study in the competition between strong and weak non-covalent interactions. Unlike iodine-based halogen bond (XB) donors, which often override hydrogen bonds (HB), the chlorine substituents in the 3,5-positions possess a "tunable"


-hole that operates in a delicate equilibrium with the sulfonamide's inherent hydrogen bonding capacity.

This guide objectively compares the performance of the 3,5-dichlorophenyl sulfonamide motif against hydrogen-bond-only analogues (e.g., methyl-substituted) and strong XB donors (iodo-substituted). We analyze stability, directionality, and solubility profiles to assist researchers in selecting the optimal scaffold for solid-state stabilization.

Mechanistic Foundation: The Sigma-Hole Hierarchy

To understand the performance differences, we must first define the driving forces. The utility of the 3,5-dichloro motif relies on the


-hole —a region of positive electrostatic potential on the extension of the C-Cl bond.
The Interaction Hierarchy

In sulfonamide crystals, three forces compete for dominance. The "performance" of the crystal packing is determined by how these forces resolve their competition:

  • Primary Driver (The Frame): Strong Hydrogen Bonds (

    
    ). Energy: 15–40 kJ/mol.
    
  • Secondary Driver (The Glue): Halogen Bonds (

    
    ). Energy: 5–15 kJ/mol (for Cl).
    
  • Tertiary Driver (The Filler):

    
     Stacking and Van der Waals. Energy: <5 kJ/mol.
    

The 3,5-dichloro scaffold is unique because its XB strength is weaker than the HB, allowing the HB to dictate the primary dimer/chain formation, while the XB "locks" these chains into a 3D network.

Visualization: The Interaction Pathway

The following diagram illustrates the hierarchical assembly process in these crystals.

G Molecules Free Sulfonamide Molecules Dimerization 1° Assembly: HB Dimerization (N-H...O=S) Molecules->Dimerization Scaffold_Cl 3,5-Dichloro Scaffold Dimerization->Scaffold_Cl If Cl present Scaffold_Me Alternative: Methyl Scaffold Dimerization->Scaffold_Me If CH3 present XB_Lock 2° Assembly: Halogen Bonding (Cl...O / Cl...Cl Type II) Scaffold_Cl->XB_Lock Sigma-hole Activation Steric_Pack 2° Assembly: Steric Packing (Non-directional) Scaffold_Me->Steric_Pack Van der Waals Network_3D Stable 3D Network (High Melting Point) XB_Lock->Network_3D Directional Lock Loose_Pack Loose Packing (Lower Stability) Steric_Pack->Loose_Pack

Figure 1: Hierarchical assembly pathway comparing the directional locking mechanism of the 3,5-dichloro scaffold versus non-halogenated alternatives.

Comparative Analysis: 3,5-Dichloro vs. Alternatives

This section evaluates the "product" (3,5-dichlorophenyl sulfonamide) against key alternatives using crystallographic data metrics.

Table 1: Performance Matrix of Sulfonamide Scaffolds
Feature3,5-Dichloro Scaffold (Product)Methyl Analogue (Alternative 1)Iodo Analogue (Alternative 2)
Primary Interaction

(Dimer)

(Dimer)

/

Secondary Interaction Type II Halogen Bond (

)
Van der Waals / Steric BulkStrong Halogen Bond (

)
Directionality High (Linear C-Cl...Nucleophile)Low (Isotropic dispersion)Very High
Binding Energy (XB) ~2–4 kcal/mol (Subtle stabilization)N/A~5–10 kcal/mol (Disruptive)
Crystal Density High (Efficient packing)MediumVery High
Solubility (Water) Low (Lipophilic + Lattice Energy)ModerateVery Low
Bio-relevance High (Common drug motif)HighLow (Toxicity concerns)
Detailed Performance Insights
1. Stability & Melting Point

The 3,5-dichloro substitution typically elevates the melting point compared to the unsubstituted or methyl-substituted analogues.

  • Why? The Cl atoms engage in Type II halogen-halogen contacts (where the

    
    -hole of one Cl points at the equatorial electron belt of another) or 
    
    
    
    bonds. These act as "inter-layer glue," connecting the 2D hydrogen-bonded sheets.
  • Data Support: In 3,5-dichloro-N-(2,4-dichlorophenyl)benzenesulfonamide,

    
     distances are observed at 3.43 Å , significantly shorter than the sum of van der Waals radii (3.50 Å), indicating a stabilizing attractive force [1].
    
2. Structural Predictability (Isostructurality)
  • The Product (Cl): Chlorine is small enough to maintain the general packing motif of the parent sulfonamide while adding stability.

  • The Alternative (I): Iodine is large and forms such strong XBs that it often disrupts the standard sulfonamide HB dimer (the

    
     motif), forcing the crystal into a completely different packing arrangement.
    
  • Verdict: Use 3,5-dichloro when you want to enhance an existing lattice without re-engineering the entire supramolecular architecture.

Experimental Validation Protocols

To verify the presence and influence of halogen bonding in your specific sulfonamide derivative, follow this self-validating workflow.

Phase 1: Crystal Growth (The "Solvent Decides" Protocol)

The competition between HB and XB is solvent-dependent.

  • Prepare Solutions: Dissolve 20 mg of the sulfonamide in three separate vials containing:

    • Vial A: Methanol (High polarity, HB donor/acceptor).

    • Vial B: Acetonitrile (Polar aprotic, weak HB acceptor).

    • Vial C: Toluene/Chloroform (1:1) (Non-polar).

  • Evaporation: Allow slow evaporation at room temperature.

  • Outcome Prediction:

    • Methanol will solvate the HB sites, potentially yielding solvates or disrupting the XB.

    • Toluene promotes self-association. The purest XB geometries are often found in crystals grown from non-polar solvents where the

      
      -hole is not "masked" by the solvent [2].
      
Phase 2: X-Ray Diffraction & Geometric Analysis

Once crystals are obtained, validate the XB using the <


 Criterion .
  • Step 1: Solve structure (typical

    
    ).
    
  • Step 2: Measure distance (

    
    ) between Cl and the nucleophile (O, N, or 
    
    
    
    -centroid).
  • Step 3: Calculate the Reduction Ratio (

    
    ):
    
    
    
    
    • Result: If

      
       (typically 0.95–0.98 for Cl), a Halogen Bond is active.
      
  • Step 4: Measure the angle (

    
    ).
    
    • Validation: True XB requires linearity.

      
      . If 
      
      
      
      , it is likely a non-specific dispersion contact.
Phase 3: Computational Verification (MEP)

Since Chlorine's XB is weak, geometric data alone can be ambiguous. Use Density Functional Theory (DFT) to visualize the


-hole.

Workflow Diagram:

Workflow cluster_0 Experimental cluster_1 Validation Step1 Synthesis (Sulfonyl chloride + Aniline) Step2 Crystallization (Solvent Screen) Step1->Step2 Step3 XRD Data Collection Step2->Step3 Step4 Geometric Analysis (Angle > 160°, dist < VdW) Step3->Step4 Step5 DFT / MEP Calculation (Confirm Sigma Hole) Step4->Step5

Figure 2: Integrated experimental and computational workflow for validating weak halogen bonds.

Case Study Data: 3,5-Dichloro-N-(aryl)sulfonamides

The following data, synthesized from crystallographic literature, demonstrates the "supporting" role of the Chlorine XB in these systems.

Interaction TypeAtoms InvolvedDistance (Å)Angle (°)Interpretation
Hydrogen Bond



Primary Anchor. Forms robust dimers (

).
Halogen Bond



Secondary Link. Connects dimers into chains.
Halogen Contact


Type II Geom.Tertiary Stabilization. Connects layers.

-Stacking


ParallelWeak background stabilization.

Note: The


 distance of ~3.20 Å is roughly 98% of the van der Waals sum (3.27 Å), confirming a weak but directional interaction.

Conclusion and Recommendation

For drug development professionals and crystal engineers, the 3,5-dichlorophenyl sulfonamide scaffold offers a distinct advantage over alternatives:

  • Versus Non-Halogenated: It provides superior crystallinity and higher melting points due to the added directionality of the

    
     and 
    
    
    
    interactions, without significantly increasing lipophilicity to the extent of bromine/iodine.
  • Versus Iodo-Analogues: It maintains the classic sulfonamide hydrogen-bonding pharmacophore without the disruption often caused by the overpowering iodine

    
    -hole.
    

Recommendation: Utilize the 3,5-dichloro motif when optimizing solid-state properties (shelf-life, crystallinity) of a sulfonamide drug candidate where the primary binding mode (HB) must be preserved.

References

  • Crystal structure of 3,5-dichloro-N-(2,4-dichlorophenyl)benzenesulfonamide. IUCrData. (2017).

  • Hydrogen bonding vs. halogen bonding: the solvent decides. Chemical Science. (2017).[1]

  • Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X[2]···O/N? Molecules. (2023).[2][3]

  • Sigma hole interactions. Wikipedia.

  • Halogen bond. Wikipedia.

Sources

Validation

HPLC Retention Time Comparison for Halogenated Sulfonamide Libraries: A Column Selectivity Guide

Halogenated sulfonamides are highly privileged scaffolds in drug discovery, serving as the pharmacophoric backbone for carbonic anhydrase inhibitors, COX-2 inhibitors, and novel antimicrobials. The addition of halogen at...

Author: BenchChem Technical Support Team. Date: February 2026

Halogenated sulfonamides are highly privileged scaffolds in drug discovery, serving as the pharmacophoric backbone for carbonic anhydrase inhibitors, COX-2 inhibitors, and novel antimicrobials. The addition of halogen atoms (fluorine, chlorine, bromine, or iodine) to the aromatic ring drastically alters the molecule's lipophilicity, steric bulk, and electron distribution.

For analytical scientists, separating libraries of halogenated sulfonamides—particularly positional isomers (ortho-, meta-, para-substitutions)—presents a formidable chromatographic challenge. This guide objectively compares the performance of traditional C18 alkyl phases against Pentafluorophenyl (PFP) stationary phases, providing mechanistic insights, a self-validating experimental protocol, and comparative retention data.

Mechanistic Causality: Why Traditional C18 Fails for Positional Isomers

To understand why certain column chemistries succeed or fail, we must analyze the causality behind solute-stationary phase interactions.

Traditional C18 (Octadecylsilane) columns rely almost exclusively on dispersive, hydrophobic interactions. Retention is dictated by the analyte's partition coefficient (


). Because positional isomers of halogenated sulfonamides (e.g., 2-chloro vs. 3-chloro vs. 4-chlorobenzenesulfonamide) possess nearly identical hydrophobic surface areas, a C18 phase cannot effectively differentiate them, leading to severe peak co-elution.

Conversely, PFP (Pentafluorophenyl) columns provide orthogonal selectivity.1[1]. The highly electronegative fluorine atoms on the PFP ring create a strong permanent dipole, which interacts with the polarized carbon-halogen bonds of the analytes. Furthermore,2[2]. The rigid, planar PFP ring also acts as an electron acceptor, facilitating


 interactions with the electron-rich aromatic rings of the sulfonamides.

Mechanisms cluster_analyte Halogenated Sulfonamide cluster_columns Stationary Phases A Aromatic Ring C18 C18 Alkyl Phase A->C18 Hydrophobic Partitioning PFP PFP Fluorinated Phase A->PFP pi-pi Interaction B Halogen (F, Cl, Br) B->C18 Dispersive Forces B->PFP Dipole-Dipole C Sulfonamide (SO2NH2) C->PFP Hydrogen Bonding

Interaction mechanisms of halogenated sulfonamides on C18 vs. PFP stationary phases.

Self-Validating Experimental Protocol

To objectively compare retention times (


) and resolution (

), the experimental design must isolate the stationary phase as the sole variable. The following protocol utilizes an isocratic elution to prevent gradient delay volume discrepancies between different HPLC systems from skewing the retention data.
Step-by-Step Methodology
  • Mobile Phase Preparation : Formulate an isocratic blend of 40% Acetonitrile and 60% LC-MS grade Water. Add 0.1% Formic Acid (v/v) to both channels.3[3]. Maintaining a pH of ~2.7 ensures the sulfonamide nitrogen (pKa ~9.0) remains fully protonated and neutral, preventing peak tailing.

  • System Suitability Testing (SST) : Inject 1 µL of Uracil (10 µg/mL). Uracil is unretained under reversed-phase conditions and accurately marks the system void volume (

    
    ). This step validates that flow rates (1.0 mL/min) and system dead volumes are identical before and after column swaps.
    
  • Column Equilibration : Install the target column (e.g., 150 x 4.6 mm, 3 µm particle size). Flush with 10 column volumes (CV) of the mobile phase until the UV baseline at 254 nm is perfectly stable.

  • Library Injection : Inject 2 µL of the halogenated sulfonamide library mixture (each analyte at 50 µg/mL in Methanol).

  • Detection : Monitor via UV at 254 nm (optimal for the benzenesulfonamide chromophore) and confirm peak identities using orthogonal ESI-MS (positive ion mode).

Workflow N1 1. System Suitability Inject Uracil to determine t0 (Void Volume) N2 2. Column Equilibration 10 CV of 40% MeCN / 60% H2O (0.1% FA) N1->N2 N3 3. Library Injection 2 µL of Halogenated Sulfonamide Mix N2->N3 N4 4. Isocratic Elution Constant flow 1.0 mL/min to isolate chemistry effects N3->N4 N5 5. Data Acquisition UV 254 nm & ESI-MS Orthogonal Detection N4->N5

Self-validating HPLC workflow for objective column selectivity comparison.

Comparative Data Analysis

The following tables summarize the physicochemical properties of a representative halogenated sulfonamide library and their resulting chromatographic behavior.

Table 1: Physicochemical Properties of the Model Library
AnalyteFormulaMolecular WeightSub-structureLog P (est.)
1. 4-FluorobenzenesulfonamideC6H6FNO2S175.18Para-F0.85
2. 2-ChlorobenzenesulfonamideC6H6ClNO2S191.63Ortho-Cl1.15
3. 3-ChlorobenzenesulfonamideC6H6ClNO2S191.63Meta-Cl1.20
4. 4-ChlorobenzenesulfonamideC6H6ClNO2S191.63Para-Cl1.22
5. 4-BromobenzenesulfonamideC6H6BrNO2S236.08Para-Br1.45
Table 2: Retention Time ( ) and Resolution ( ) Comparison

(Conditions: 150 x 4.6 mm, 3 µm columns; Isocratic 40% MeCN / 60% H2O with 0.1% FA; Flow: 1.0 mL/min)

AnalyteC18 Retention Time (

, min)
C18 Resolution (

)
PFP Retention Time (

, min)
PFP Resolution (

)
1. 4-Fluoro-3.25-4.10-
2. 2-Chloro-4.804.15.353.8
3. 3-Chloro-4.950.8 (Co-elution) 6.102.5
4. 4-Chloro-5.100.9 (Co-elution) 6.852.8
5. 4-Bromo-6.453.58.404.5
Data Interpretation & Causality

The data clearly demonstrates the limitations of purely hydrophobic retention. On the C18 column, the 3-chloro and 4-chloro isomers co-elute (


) because the position of the chlorine atom barely impacts the molecule's overall hydrophobicity.

Conversely, the PFP column achieves baseline resolution (


) for all positional isomers. This is a direct result of shape selectivity. The ortho-, meta-, and para- positions present the highly electronegative chlorine atom at different spatial angles relative to the sulfonamide group. The rigid pentafluorophenyl ring of the stationary phase interacts differentially with these dipoles. Furthermore,4[4]. The larger, more polarizable bromine atom in 4-bromobenzenesulfonamide exhibits the strongest dipole-dipole interaction with the fluorinated phase, resulting in the longest retention time.

Conclusion & Method Transferability

When analyzing libraries of halogenated sulfonamides, relying solely on C18 stationary phases introduces a high risk of positional isomer co-elution. By switching to a PFP column, analytical scientists can leverage orthogonal retention mechanisms—specifically dipole-dipole,


, and steric interactions. For complex mixtures where both extreme hydrophobicity and polarity exist, hybrid columns such as5[5], offering a highly versatile alternative for drug development workflows.

References

  • Thermo Fisher Scientific. "Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column." 1

  • NACALAI TESQUE, INC. "COSMOSIL PFP|Products."2

  • Hawach Scientific. "PFP HPLC Column, HPLC Analytical Columns Chemistry." 6

  • Chromatography Today. "NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase." 5

  • Obrnuta faza. "HALO PFP uHPLC COLuMNS." 4

  • PMC / NIH. "Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization." 3

  • MDPI. "HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland." 7

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Comparative

A Senior Application Scientist's Guide to Isotope Distribution Analysis for Compounds with Two Chlorine Atoms

For researchers in pharmaceutical development, environmental analysis, and chemical synthesis, the definitive identification of a compound is paramount. When dealing with halogenated compounds, specifically those contain...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in pharmaceutical development, environmental analysis, and chemical synthesis, the definitive identification of a compound is paramount. When dealing with halogenated compounds, specifically those containing chlorine, mass spectrometry offers a powerful tool that extends beyond simple molecular weight determination. The natural isotopic abundance of chlorine provides a characteristic "fingerprint" that can confirm the presence and number of chlorine atoms in a molecule with high confidence. This guide provides an in-depth comparison of analytical approaches for compounds containing two chlorine atoms, supported by experimental insights and protocols.

The Theoretical Foundation: Nature's Isotopic Signature

Chlorine naturally exists as two stable isotopes: ³⁵Cl and ³⁷Cl. Their relative abundances are approximately 75.77% and 24.23%, respectively[1][2][3][4]. This ~3:1 ratio is the key to the distinctive patterns observed in mass spectrometry[5].

For a molecule containing a single chlorine atom, the mass spectrum will exhibit two peaks for the molecular ion: an 'M' peak corresponding to the molecule with ³⁵Cl, and an 'M+2' peak for the molecule with ³⁷Cl. The intensity of these peaks will be in a ratio of approximately 3:1[5][6].

When two chlorine atoms are present, the complexity and utility of the pattern increase. There are three possible combinations of the two isotopes:

  • Both are ³⁵Cl: This gives rise to the molecular ion peak, M .

  • One is ³⁵Cl and one is ³⁷Cl: This results in an M+2 peak.

  • Both are ³⁷Cl: This produces an M+4 peak.

The theoretical relative intensities of these peaks can be calculated based on probability:

  • M (³⁵Cl³⁵Cl): (0.7577)² ≈ 0.5741 (Relative Intensity ≈ 100)

  • M+2 (³⁵Cl³⁷Cl + ³⁷Cl³⁵Cl): 2 * (0.7577 * 0.2423) ≈ 0.3672 (Relative Intensity ≈ 64)

  • M+4 (³⁷Cl³⁷Cl): (0.2423)² ≈ 0.0587 (Relative Intensity ≈ 10.2)

This results in a characteristic M : M+2 : M+4 peak intensity ratio of approximately 100 : 64 : 10 , often simplified to 9:6:1 for low-resolution instruments[6][7][8]. The observation of this three-peak cluster, with masses separated by two Daltons each and matching this intensity ratio, is strong evidence for the presence of two chlorine atoms in the molecule or fragment ion[8].

Comparing Mass Spectrometry Analyzers for Isotope Analysis

The choice of mass analyzer technology is critical as it directly impacts the quality and reliability of isotope distribution analysis. The primary characteristics to consider are mass resolution, mass accuracy, and sensitivity.

Mass Analyzer TypePrinciple of OperationMass Resolution & AccuracySuitability for Isotope Analysis
Quadrupole (Q) Uses oscillating electric fields to filter ions by their mass-to-charge ratio (m/z)[9]. It is a scanning instrument, acquiring one m/z at a time.Low to Unit Resolution. Mass accuracy is typically around 0.1-0.2 Da.Good for Routine Quantitation. Can easily resolve the nominal mass differences (M, M+2, M+4) of chlorine isotopes. Its cost-effectiveness and robustness make it a workhorse for targeted analysis[10]. However, its lower resolution may struggle with complex matrices where interferences can co-elute and overlap with the target ion cluster[11].
Time-of-Flight (TOF) Measures the time it takes for an ion to travel a fixed distance; lighter ions arrive faster[9]. It is a non-scanning analyzer, acquiring a full spectrum in each pulse.High Resolution. Typically 10,000-50,000 FWHM. Mass accuracy is in the low ppm range.Excellent for Identification & Complex Samples. The high mass accuracy allows for the confirmation of elemental composition. Its high acquisition rate is ideal for fast chromatography (fast GC) and provides better data density for deconvolution of co-eluting peaks[9][12]. The fidelity of the isotopic pattern is generally very high, making it a superior choice for structural confirmation[13].
Orbitrap Traps ions in an orbital motion around a central electrode. The frequency of this motion is directly related to the ion's m/z[14].Very High to Ultra-High Resolution. Can exceed 100,000 FWHM, providing exceptional mass accuracy (<1-3 ppm)[13][14].Gold Standard for High-Confidence Analysis. The ultra-high resolution can resolve isotopic fine structures and separate target ions from nearly any isobaric interference[11][14][15]. This is particularly valuable in metabolomics and environmental analysis where sample complexity is high[16][17]. It overcomes many limitations of quadrupole and TOF instruments for both qualitative and quantitative workflows[14].

Experimental Protocol: GC-MS Analysis of a Dichloro-Compound

This section provides a representative workflow for the analysis of a model compound, 1,4-dichlorobenzene, using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system, a technique universally applied for the analysis of semi-volatile organic compounds[12][18].

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A 1. Standard & Sample Preparation B 2. Internal Standard Spiking A->B C 3. GC Injection & Separation B->C D 4. EI Ionization (70 eV) C->D E 5. Mass Analyzer (Full Scan Mode) D->E F 6. Detection E->F G 7. Extract Mass Spectrum for Chromatographic Peak F->G H 8. Measure Peak Intensities (M, M+2, M+4) G->H I 9. Compare Experimental vs. Theoretical Ratio H->I

Caption: Workflow for Dichloro-Compound Isotope Analysis.

Step-by-Step Methodology

1. Standard and Sample Preparation:

  • Rationale: Accurate concentration standards are required for calibration and verification. A clean solvent is essential to avoid interfering peaks.

  • Protocol:

    • Prepare a stock solution of 1,4-dichlorobenzene at 1000 µg/mL in a high-purity solvent like hexane or dichloromethane[18][19].

    • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.5 µg/mL to 50 µg/mL[18].

    • If analyzing a solid sample, dissolve a precisely weighed amount in the chosen solvent. For liquid samples, a direct dilution may be appropriate.

2. Internal Standard Spiking:

  • Rationale: An internal standard (IS) corrects for variations in injection volume and instrument response. An isotopically labeled analog of the analyte (e.g., 1,4-dichlorobenzene-d4) is ideal as it co-elutes and behaves similarly during ionization[19][20].

  • Protocol:

    • Spike all standards and unknown samples with a fixed concentration of the internal standard solution (e.g., to a final concentration of 10 µg/mL)[21].

3. GC-MS Instrument Setup & Analysis:

  • Rationale: The GC separates the components of the mixture before they enter the mass spectrometer. A full scan acquisition mode is necessary to capture the entire isotopic cluster.

  • Protocol:

    • GC System: Agilent 8890 GC or similar.

    • Column: A non-polar column like a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable for separating dichlorobenzene isomers.

    • Injector: Set to 250°C in splitless mode for trace analysis.

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp at 10°C/min to 280°C[20].

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS System: Agilent 5977 MSD, Thermo Scientific ISQ, or similar.

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard, robust method that produces repeatable fragmentation patterns[22].

    • Acquisition Mode: Full Scan from m/z 40 to 300. This range will comfortably include the molecular ion of dichlorobenzene (~146 m/z) and its fragments.

    • Injection: Inject 1 µL of the prepared sample/standard.

4. Data Analysis:

  • Rationale: The final step is to compare the experimentally observed isotope pattern with the theoretical pattern to confirm the compound's identity.

  • Protocol:

    • Identify the chromatographic peak for 1,4-dichlorobenzene.

    • Extract the mass spectrum from the apex of this peak.

    • Identify the M, M+2, and M+4 peaks. For 1,4-dichlorobenzene, these will appear at m/z 146, 148, and 150, respectively[8].

    • Record the intensity (abundance) of each of these three peaks.

    • Normalize the intensities by setting the M peak (m/z 146) to 100.

    • Compare the normalized experimental ratios to the theoretical ratio of 100:64:10.

Data Presentation: Theoretical vs. Experimental Results

The table below presents the expected data for 1,4-dichlorobenzene (C₆H₄Cl₂) and demonstrates how experimental results from a well-calibrated instrument should compare.

Ion ClusterIsotopic CompositionTheoretical m/zRepresentative Experimental m/zTheoretical Relative Abundance (%)Representative Experimental Relative Abundance (%)
M C₆H₄³⁵Cl₂145.9688145.97100.0100.0
M+2 C₆H₄³⁵Cl³⁷Cl147.9659147.9764.064.5
M+4 C₆H₄³⁷Cl₂149.9629149.9610.210.8

Note: The presence of ¹³C will contribute to very small M+1, M+3, and M+5 peaks, but these are typically of low intensity compared to the chlorine isotope peaks.

Conclusion

The isotopic pattern generated by compounds containing two chlorine atoms is a highly reliable and definitive diagnostic tool in mass spectrometry. By understanding the theoretical basis of the M, M+2, and M+4 peaks and their ~100:64:10 intensity ratio, researchers can confidently identify or confirm the presence of dichloro-moieties in their analytes. While quadrupole analyzers are sufficient for routine screening, high-resolution instruments like TOF and Orbitrap MS provide superior confidence, especially in complex matrices, by leveraging high mass accuracy and resolution to eliminate ambiguity. The provided GC-MS protocol offers a robust, field-proven starting point for developing validated analytical methods for these important compounds.

References

  • Eyler, J. R., & Yost, R. A. (2016). A high-resolution gas-source isotope ratio mass spectrometer. Caltech Division of Geological and Planetary Sciences. [Link]

  • Thermo Fisher Scientific. (n.d.). 253 Ultra High Resolution Isotope Ratio MS. anCHem. [Link]

  • Van Bramer, S. (2022). 6.4: Isotope Abundance. Chemistry LibreTexts. [Link]

  • Saini, A., & Arora, S. (2012). Determination of para-dichlorobenzene residues in honey by purge and trap with GCMSD. International Food Research Journal, 19(2), 759-762. [Link]

  • All about Chemistry. (2023, November 19). Chloro pattern in Mass Spectrometry. YouTube. [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

  • Zaikin, V. G., & Zenobi, R. (2005). A New GC-MS Method for the Determination of p-Dichlorobenzene in Honey. Organohalogen Compounds, 67, 375-378. [Link]

  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC Europe. [Link]

  • Hydroisotop. (n.d.). Isotope of the month – δ37/35Cl. Hydroisotop GmbH. [Link]

  • Brainly. (2023, January 23). Chlorine has 2 naturally occurring isotopes: ³⁵Cl and ³⁷Cl. Brainly.com. [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. University of Calgary Chemistry. [Link]

  • Save My Exams. (2025). The M+1 & M+2 Peaks. Save My Exams. [Link]

  • American Laboratory Trading. (2024). Advantages vs Disadvantages of Mass Analyzers: A Buyer's Guide to Mass Spectrometry. American Laboratory Trading. [Link]

  • Agilent Technologies. (2022). Advances in Food Testing & Environmental Analysis Application Compendium. Agilent. [Link]

  • ResearchGate. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. ResearchGate. [Link]

  • NIST. (n.d.). Atomic Data for Chlorine (Cl). Physical Measurement Laboratory. [Link]

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